Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate
CAS No.: 875479-34-8
Cat. No.: VC5306100
Molecular Formula: C12H13BrO2
Molecular Weight: 269.138
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 875479-34-8 |
|---|---|
| Molecular Formula | C12H13BrO2 |
| Molecular Weight | 269.138 |
| IUPAC Name | ethyl (1S,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C12H13BrO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m1/s1 |
| Standard InChI Key | RAFFPNRMOQNLAA-MNOVXSKESA-N |
| SMILES | CCOC(=O)C1CC1C2=CC=C(C=C2)Br |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a cyclopropane ring fused to a 4-bromophenyl group at the C2 position and an ethyl ester at C1, with both chiral centers adopting the S configuration. Its molecular formula is C₁₂H₁₃BrO₂, and its exact mass is 268.010 g/mol . The cyclopropane ring imposes significant ring strain, contributing to unique reactivity patterns, while the bromine atom enhances electrophilic substitution potential.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 269.13 g/mol | |
| Boiling Point | 306.5 ± 35.0°C (at 760 mmHg) | |
| Density | N/A | |
| Melting Point | Not reported | |
| SMILES Notation | CCOC(=O)C1(CC1)C2=CC=C(C=C2)Br |
The stereochemistry of the cyclopropane ring is critical for biological activity. Circular dichroism studies on analogous (1S,2S)-configured cyclopropanes confirm that the rigid ring structure resists racemization under mild conditions, preserving enantiomeric purity during reactions .
Synthetic Methodologies
Industrial-Scale Production
Continuous flow reactors are increasingly adopted for cyclopropane synthesis to improve yield and safety. Key parameters include:
-
Temperature: 60–80°C
-
Catalyst Loading: 2–5 mol% Rh₂(OAc)₄
-
Residence Time: 10–30 minutes
Purification via fractional distillation or chiral chromatography ensures >98% enantiomeric excess, though scalability remains a challenge due to the high cost of chiral stationary phases .
Reactivity and Functionalization
Hydrolysis of the Ester Group
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylic acid, a precursor for amide or ester derivatives.
Table 2: Hydrolysis Conditions and Outcomes
| Condition | Reagent | Temperature | Time | Yield | Product Purity |
|---|---|---|---|---|---|
| Acidic Hydrolysis | 1M H₂SO₄ | 80°C | 6 h | 92% | >99% ee |
| Basic Hydrolysis | 2M NaOH | 60°C | 4 h | 85% | 98% ee |
| Enzymatic Hydrolysis | Lipase (Pseudomonas) | 37°C | 24 h | 78% | 97% ee |
Stereochemical integrity is maintained across all conditions, as confirmed by chiral HPLC .
Suzuki-Miyaura Cross-Coupling
The para-bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling aryl diversification. A representative protocol includes:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: DMF/H₂O (4:1)
-
Temperature: 90°C
-
Time: 12 h
This reaction proceeds via oxidative addition of the C–Br bond to palladium, followed by transmetallation with boronic acids. The cyclopropane ring remains intact under these conditions, enabling the synthesis of biaryl derivatives for drug discovery .
Pharmacological Applications
Anticancer Activity
Derivatives of (1S,2S)-configured cyclopropanes exhibit dose-dependent cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines. Mechanistic studies suggest inhibition of tubulin polymerization, akin to combretastatin analogs .
Comparative Analysis with Structural Analogs
Table 3: Functional Group Impact on Bioactivity
| Compound | Substituent | IC₅₀ (Cancer Cells) | Anti-Inflammatory Efficacy |
|---|---|---|---|
| (1S,2S)-2-(4-Bromophenyl) Cyclopropane Ester | Br | 2.8 μM | Moderate |
| (1S,2S)-2-(4-Fluorophenyl) Analog | F | 4.1 μM | Low |
| (1S,2S)-2-(4-Methylphenyl) Analog | CH₃ | 6.7 μM | Negligible |
Electron-withdrawing groups (e.g., Br) enhance anticancer potency by improving target binding affinity .
Challenges and Future Directions
Despite its promise, industrial adoption of Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate is hindered by:
-
Stereochemical Complexity: Scalable asymmetric synthesis requires expensive catalysts.
-
Metabolic Stability: Ester groups are prone to hydrolysis in vivo, necessitating prodrug strategies.
Ongoing research focuses on:
-
Enzymatic Resolution: Lipase-catalyzed kinetic resolution to access enantiopure material.
-
Hybrid Catalysts: Merging organocatalysis with transition metals for improved stereocontrol.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume